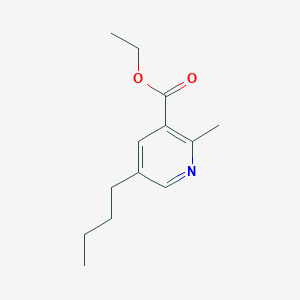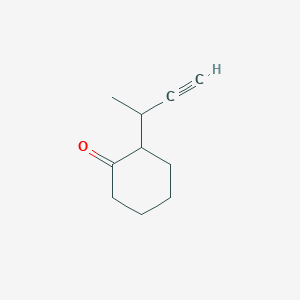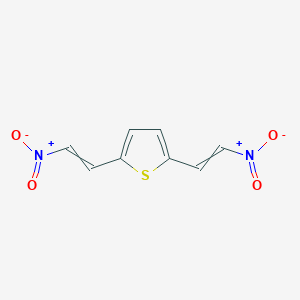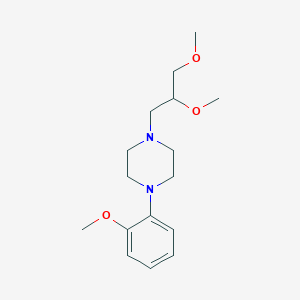
1-(2,3-Dimethoxypropyl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxypropyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxypropyl)-4-(2-methoxyphenyl)piperazine typically involves the reaction of 1-(2,3-Dimethoxypropyl)piperazine with 2-methoxyphenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(2,3-Dimethoxypropyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents such as methyl iodide (CH3I) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1-(2,3-Dimethoxypropyl)-4-(2-methoxyphenyl)piperazine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(2,3-Dimethoxypropyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(2,3-Dimethoxypropyl)-4-phenylpiperazine: Lacks the methoxy group on the phenyl ring.
1-(2-Methoxypropyl)-4-(2-methoxyphenyl)piperazine: Has a different substitution pattern on the propyl group.
1-(2,3-Dimethoxypropyl)-4-(4-methoxyphenyl)piperazine: The methoxy group is positioned differently on the phenyl ring.
Uniqueness
1-(2,3-Dimethoxypropyl)-4-(2-methoxyphenyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of multiple methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
93162-33-5 |
|---|---|
分子式 |
C16H26N2O3 |
分子量 |
294.39 g/mol |
IUPAC名 |
1-(2,3-dimethoxypropyl)-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C16H26N2O3/c1-19-13-14(20-2)12-17-8-10-18(11-9-17)15-6-4-5-7-16(15)21-3/h4-7,14H,8-13H2,1-3H3 |
InChIキー |
AZKRCKQYJPKNPS-UHFFFAOYSA-N |
正規SMILES |
COCC(CN1CCN(CC1)C2=CC=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)

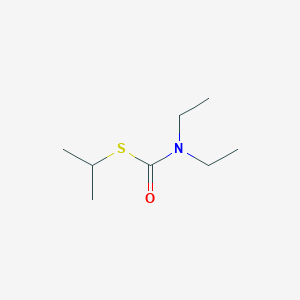

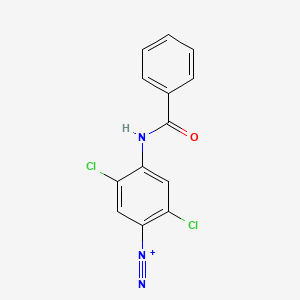

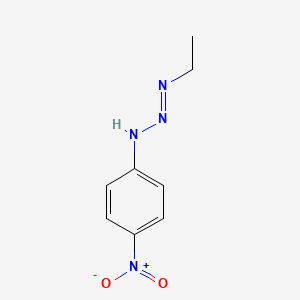
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
